(7S,8S)-methoxy-3',7-epoxy-8,4'-oxyneolignan-4,9,9'-triol
Overview
Description
(7S,8S)-methoxy-3’,7-epoxy-8,4’-oxyneolignan-4,9,9’-triol is a complex organic compound that belongs to the class of neolignans. Neolignans are a diverse group of natural products derived from the oxidative coupling of two phenylpropanoid units. This compound is characterized by its unique structural features, including an epoxy group, multiple hydroxyl groups, and a methoxy group, which contribute to its distinct chemical properties and potential biological activities.
Scientific Research Applications
(7S,8S)-methoxy-3’,7-epoxy-8,4’-oxyneolignan-4,9,9’-triol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying neolignan synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8S)-methoxy-3’,7-epoxy-8,4’-oxyneolignan-4,9,9’-triol typically involves several steps, starting from readily available phenylpropanoid precursors. The key steps in the synthetic route include:
Oxidative Coupling: The initial step involves the oxidative coupling of two phenylpropanoid units to form a dimeric structure.
Hydroxylation and Methoxylation: The hydroxyl groups are introduced through selective hydroxylation reactions, while the methoxy group is typically added via methylation using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of (7S,8S)-methoxy-3’,7-epoxy-8,4’-oxyneolignan-4,9,9’-triol may involve optimizing the synthetic route for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient catalysts to improve reaction yields and selectivity.
Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(7S,8S)-methoxy-3’,7-epoxy-8,4’-oxyneolignan-4,9,9’-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Mechanism of Action
The mechanism of action of (7S,8S)-methoxy-3’,7-epoxy-8,4’-oxyneolignan-4,9,9’-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Signal Transduction Modulation: Modulating signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
(7S,8S)-methoxy-3’,7-epoxy-8,4’-oxyneolignan-4,9,9’-triol can be compared with other similar compounds, such as:
(7R,8S)-syringylglycerol 8-O-β-D-allopyranoside: Another neolignan with similar structural features but different stereochemistry.
(7S,8S)-DiHOTrE: A compound with similar hydroxylation patterns but lacking the epoxy group.
The uniqueness of (7S,8S)-methoxy-3’,7-epoxy-8,4’-oxyneolignan-4,9,9’-triol lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2S,3S)-2-(hydroxymethyl)-6-(3-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-23-16-10-13(5-6-14(16)22)19-18(11-21)24-15-7-4-12(3-2-8-20)9-17(15)25-19/h4-7,9-10,18-22H,2-3,8,11H2,1H3/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGYMSTWHUFMX-OALUTQOASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)CCCO)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)CCCO)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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